2H-1-Benzopyran-2-one, 7-(diethylamino)-6-methyl-4-(trifluoromethyl)-
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Overview
Description
2H-1-Benzopyran-2-one, 7-(diethylamino)-6-methyl-4-(trifluoromethyl)- is a synthetic organic compound belonging to the benzopyran family. This compound is known for its unique chemical structure, which includes a benzopyran core substituted with diethylamino, methyl, and trifluoromethyl groups. It is often used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-(diethylamino)-6-methyl-4-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as 7-diethylamino-4-methylcoumarin, with trifluoromethylating agents under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 7-(diethylamino)-6-methyl-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzopyran derivatives.
Scientific Research Applications
2H-1-Benzopyran-2-one, 7-(diethylamino)-6-methyl-4-(trifluoromethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting and quantifying various analytes.
Biology: Employed in biological studies to investigate cellular processes and interactions due to its fluorescent properties.
Medicine: Explored for potential therapeutic applications, including drug development and diagnostic imaging.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-(diethylamino)-6-methyl-4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties allow it to bind to target molecules and emit fluorescence upon excitation. This property is exploited in various applications, such as imaging and sensing, where the compound’s fluorescence provides valuable information about the target’s presence and behavior.
Comparison with Similar Compounds
Similar Compounds
7-(Diethylamino)-4-methylcoumarin: Similar structure but lacks the trifluoromethyl group.
7-(Diethylamino)-4-(trifluoromethyl)coumarin: Similar structure but lacks the methyl group.
7-(Diethylamino)-2-benzopyrone: Similar structure but lacks both the methyl and trifluoromethyl groups.
Uniqueness
2H-1-Benzopyran-2-one, 7-(diethylamino)-6-methyl-4-(trifluoromethyl)- is unique due to the presence of both methyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These substituents enhance the compound’s stability, reactivity, and fluorescence, making it particularly valuable in various scientific research applications.
Properties
IUPAC Name |
7-(diethylamino)-6-methyl-4-(trifluoromethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO2/c1-4-19(5-2)12-8-13-10(6-9(12)3)11(15(16,17)18)7-14(20)21-13/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCRCYSLOWDNDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1C)C(=CC(=O)O2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465216 |
Source
|
Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-6-methyl-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
457606-91-6 |
Source
|
Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-6-methyl-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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